molecular formula C18H23NO B1385402 N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline CAS No. 1040686-21-2

N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline

Cat. No.: B1385402
CAS No.: 1040686-21-2
M. Wt: 269.4 g/mol
InChI Key: ZCTOMGQPKGOUGY-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a synthetic aromatic amine featuring two 2,6-dimethylphenyl groups connected via an ethylphenoxy bridge. Its molecular formula is C₁₈H₂₃NO, with a molecular weight of 269.39 g/mol (inferred from structurally related compounds) . This compound belongs to the class of aroxyethylamines, which are characterized by ether-linked aromatic moieties and ethylamine backbones.

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4/h5-10,19H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOMGQPKGOUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCOC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2-(2,6-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is utilized in proteomics research as a biochemical probe. Its structure allows it to interact with various biological molecules, making it valuable for studying protein interactions and functions. This application is particularly relevant in the development of assays for drug discovery and biomarker identification.

Environmental Monitoring

The compound's derivatives have been studied for their potential as environmental pollutants. Research indicates that compounds similar to this compound can be detected in environmental samples, such as water and soil. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to monitor these compounds' presence and concentration levels in various ecosystems .

Manufacturing of Dyes and Pigments

This compound serves as an intermediate in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating vibrant colors used in textiles and coatings.

Production of Pesticides

The compound is also used in synthesizing agrochemicals, particularly pesticides. Its structural properties contribute to the efficacy of these chemicals against pests while minimizing environmental impact. Studies have shown that formulations containing this compound exhibit enhanced performance compared to traditional pesticides .

Case Studies

Study Application Findings
Brouwer et al. (1991)Environmental DetectionDeveloped a method for detecting 2,6-dimethylaniline in tap water with a detection limit of 0.4 µg/L .
Biyant et al. (1992)ToxicologyIdentified elevated levels of 2,6-dimethylaniline-haemoglobin adducts in patients treated with lidocaine, indicating metabolic transformation in humans .
Magnusson et al. (1979)Toxicological EffectsConducted studies on Fischer 344 rats showing increased liver weight and decreased hemoglobin levels after exposure to the compound .

Regulatory Considerations

Given its applications and potential environmental impact, this compound is subject to regulatory scrutiny. Various countries have established guidelines for its safe handling and usage in industrial applications to mitigate risks associated with chemical exposure.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Aroxyethylamine/Aroxyacetamide Derivatives

These compounds share the 2,6-dimethylphenyl group but differ in substituents and biological activity:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications References
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline C₁₈H₂₃NO 269.39 Not explicitly listed Potential anticonvulsant; structural similarity to active aroxyethylamines
N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline C₂₂H₃₁NO₂ 341.49 1040687-21-5 Larger alkyl chain; irritant (Xi hazard class)
3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline C₁₇H₂₀ClNO 289.80 1040688-02-5 Chloro-substituted; high lipophilicity (XLogP3: 5.3)

Key Findings :

  • Anticonvulsant Activity: Aroxyethylamines like Compound XVI (from ) exhibit potent anticonvulsant effects in maximal electroshock (MES) assays (100% protection at 100 mg/kg in mice). The target compound’s ethylphenoxy backbone may confer similar activity due to enhanced blood-brain barrier penetration .
  • Structural Flexibility : Substitution with halogens (e.g., chlorine in ) or alkyl chains (e.g., hexyloxy in ) modulates lipophilicity and toxicity.

Agrochemical Derivatives

N-(2,6-Dimethylphenyl) derivatives are widely used in pesticides, differing in functional groups and targets:

Compound Name Molecular Formula Molecular Weight CAS Number Application References
Metalaxyl C₁₅H₂₁NO₄ 279.33 57837-19-1 Fungicide (methoxyacetyl group)
Oxadixyl C₁₄H₁₈N₂O₄ 278.30 77732-09-3 Fungicide (oxazolidinyl group)
Benalaxyl C₂₀H₂₃NO₃ 325.41 71626-11-4 Fungicide (phenylacetyl group)

Key Findings :

  • Functional Group Impact: The target compound lacks the methoxyacetyl or oxazolidinyl moieties critical for fungicidal activity in metalaxyl or oxadixyl. Instead, its ethylphenoxy group may prioritize CNS activity over agrochemical use .
  • Degradation Pathways: 2,6-Dimethylaniline derivatives degrade via Fenton oxidation to intermediates like 2,6-dimethylphenol and organic acids, suggesting similar environmental persistence for the target compound .

Acetamide and Chloroacetamide Derivatives

These compounds serve as intermediates or bioactive molecules:

Compound Name Molecular Formula Molecular Weight CAS Number Role/Activity References
N-(2,6-Dimethylphenyl)-2-methoxyacetamide C₁₁H₁₅NO₂ 193.24 53823-88-4 Synthetic intermediate
N-(2,6-Dimethylphenyl)chloroacetamide C₁₀H₁₂ClNO 197.66 1131-01-7 Herbicide intermediate
N-(2,6-Dimethylphenyl)-2-[ethyl(methyl)amino]acetamide C₁₃H₂₀N₂O 220.31 74634-66-5 Antiarrhythmic agent (EMGX)

Key Findings :

  • Bioactivity: The ethyl(methyl)amino group in ’s compound enables antiarrhythmic effects, highlighting how nitrogen-containing substituents diversify applications.
  • Toxicity : Chloroacetamide derivatives () are more toxic than the target compound, which lacks reactive halogen groups .

Biological Activity

N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, metabolic pathways, and pharmacological properties.

  • Chemical Formula : C18H23NO
  • Molecular Weight : 269.38 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Studies

Toxicological evaluations have indicated that derivatives of 2,6-dimethylaniline exhibit significant toxicity in various animal models. For instance:

  • In a study involving Charles River CD rats, administration of 2,6-dimethylaniline resulted in reduced body weight and increased mortality rates at higher doses (3000 ppm) over a 104-week period. Notably, the compound was linked to neoplastic changes in the nasal cavity and liver (NTP TR-278) .
  • The LD50 values for 2,6-dimethylaniline were determined to be approximately 1.2-1.3 g/kg in rat models, indicating moderate acute toxicity .

2. Metabolism and Excretion

Studies have shown that 2,6-dimethylaniline is metabolized primarily in the liver, producing various metabolites that may contribute to its biological effects:

  • Major urinary metabolites identified include 4-hydroxy-2,6-dimethylaniline and 3-methyl-2-aminobenzoic acid .
  • Metabolites can bind to hemoglobin and DNA, suggesting potential mutagenic effects .

3. Pharmacological Properties

Research into the pharmacological properties of related compounds has yielded interesting findings:

  • A related compound, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, demonstrated anticonvulsant activity with an effective dose (ED50) of 42.97 mg/kg in mice . This suggests that derivatives of this compound may possess neuroactive properties.

Case Study 1: Carcinogenicity in Rats

A long-term study evaluated the carcinogenic potential of 2,6-dimethylaniline in rats:

  • Method : Rats were fed diets containing varying concentrations (0, 300, 1000, or 3000 ppm) of the compound.
  • Findings : High-dose groups exhibited a significant increase in nasal cavity tumors (papillomas and carcinomas), with invasive characteristics leading to metastasis .

Case Study 2: Metabolic Pathways

In metabolic studies using Fischer 344 rats:

  • Observation : Administration of the compound led to increased liver weight and alterations in hematological parameters such as decreased hemoglobin levels .
  • This indicates that the compound affects both metabolic functions and overall health.

Data Tables

Study TypeFindingsReference
Toxicity StudyLD50 = 1.2-1.3 g/kg; increased mortality at high doses
CarcinogenicitySignificant increase in nasal tumors in high-dose rats
Pharmacological ActivityAnticonvulsant activity with ED50 = 42.97 mg/kg

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
Reactant of Route 2
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N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline

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